N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide
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Overview
Description
N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazine intermediate with a thiol compound.
Attachment of the butanamide moiety: This is typically done through an amide coupling reaction using standard peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl groups in the triazine ring can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide: shares similarities with other triazine-based compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H29N5O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[6-[5-methyl-2-(propanoylamino)phenyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C25H29N5O3S/c1-6-20(23(32)27-18-10-8-14(3)12-16(18)5)34-25-28-24(33)22(29-30-25)17-13-15(4)9-11-19(17)26-21(31)7-2/h8-13,20H,6-7H2,1-5H3,(H,26,31)(H,27,32)(H,28,30,33) |
InChI Key |
UBLRINVDNIQROH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)C)SC2=NN=C(C(=O)N2)C3=C(C=CC(=C3)C)NC(=O)CC |
Origin of Product |
United States |
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